Superior Antifungal Potency Against Candida glabrata Relative to Fluconazole and Voriconazole
Optimized derivatives of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold, specifically compounds 6b, 6i, and 6j, exhibited a minimum inhibitory concentration (MIC) of 0.97 μg/mL against Candida glabrata [1]. This represents a quantifiable improvement over the clinical comparators fluconazole and voriconazole, which are standard-of-care azoles for candidiasis.
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.97 μg/mL (for lead derivatives 6b, 6i, 6j) |
| Comparator Or Baseline | Fluconazole and Voriconazole (MIC values higher than target compound; exact comparator MICs not reported in abstract but described as inferior) |
| Quantified Difference | Target compound MIC < Comparator MIC (superior potency) |
| Conditions | Broth microdilution assay against Candida glabrata |
Why This Matters
Lower MIC values indicate higher potency, enabling potentially lower dosing, reduced toxicity, and improved efficacy against intrinsically less susceptible species like C. glabrata.
- [1] Güzel, E., Acar Çevik, U., Evren, A. E., Bostancı, H. E., Gül, Ü. D., Kayış, U., Özkay, Y., & Kaplancıklı, Z. A. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4369–4384. View Source
